1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine is a chemical compound that features a piperidine ring substituted with a 3-bromo-5-(trifluoromethoxy)phenyl group
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)benzene and piperidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the 3-bromo-5-(trifluoromethoxy)benzene under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the phenyl group.
Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction pathway, such as substituted piperidines or modified phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
1-(3-Bromo-5-(trifluoromethoxy)phenyl)piperidine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(3-Bromo-4-(trifluoromethoxy)phenyl)piperidine and 1-(3-Bromo-2-(trifluoromethoxy)phenyl)piperidine.
Uniqueness: The unique substitution pattern on the phenyl ring and the presence of the trifluoromethoxy group confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-9-6-10(17-4-2-1-3-5-17)8-11(7-9)18-12(14,15)16/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFINYQCBHHKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.